1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol
Overview
Description
1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol is a synthetic chemical compound with the molecular formula C6H8F6O2 . It is a clear, colorless liquid with a faint odor and is highly stable and non-reactive . This chemical is commonly used as a solvent or as a building block for the synthesis of other chemicals .
Synthesis Analysis
The method for preparing 1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol is mainly through chemical synthesis . A common method of preparation is to react fluoroacetoacetate with benzoic anhydride and then with the appropriate propylene glycol to give the desired product .Molecular Structure Analysis
The molecular structure of 1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol has been investigated by Density Functional Theory (DFT) calculations . The InChI key for this compound is QAJCOMPEAMJMEB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol has a molecular weight of 226.12 . It has a boiling point of 46 - 48°C and a density of 1.451g/cm3 . The compound is a low melting solid .Scientific Research Applications
Synthesis and Chemical Reactions
1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol is involved in various synthesis and chemical reaction processes. For instance, it is used in the synthesis of non-ester pyrethroids, as seen in the study by Uneme and Okada (1992), where 1,4-diaryl-4-methyl-1,3-pentanediol was treated with diethylaminosulfur trifluoride to introduce fluorine atoms and produce 1-fluoro-1-methylethyl group-containing compounds (Uneme & Okada, 1992). Additionally, Mosslemin et al. (2004) demonstrated the use of this compound in reactions to synthesize new trifluoromethylated furan derivatives (Mosslemin, Yavari, Anary‐Abbasinejad, & Nateghi, 2004).
CO2 Absorption and Ionic Liquids
In the field of CO2 absorption and ionic liquids, 1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol is a candidate for creating specific ionic liquids that act as chemical absorbents for CO2. Umecky et al. (2019) explored its use in the preparation of various ionic liquids demonstrating its potential in CO2 absorption applications (Umecky, Abe, Takamuku, Makino, & Kanakubo, 2019).
Molecular Structure and Hydrogen Bonding
The molecular structure and hydrogen bonding characteristics of 1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol have been extensively studied. Vakili et al. (2012) investigated its conformations, molecular structure, and intramolecular hydrogen bonding, providing insights into its chemical behavior and stability (Vakili, Nekoei, Tayyari, Kanaani, & Sanati, 2012).
Safety And Hazards
properties
IUPAC Name |
1,1,1-trifluoro-2-(trifluoromethyl)pentane-2,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F6O2/c1-3(13)2-4(14,5(7,8)9)6(10,11)12/h3,13-14H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJCOMPEAMJMEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(F)(F)F)(C(F)(F)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70956328 | |
Record name | 1,1,1-Trifluoro-2-(trifluoromethyl)pentane-2,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70956328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol | |
CAS RN |
34844-48-9 | |
Record name | 1,1,1-Trifluoro-2-(trifluoromethyl)-2,4-pentanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34844-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Pentanediol, 1,1,1-trifluoro-2-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034844489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,1-Trifluoro-2-(trifluoromethyl)pentane-2,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70956328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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